molecular formula C28H28ClF3N4O3 B10832973 1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid

1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid

Cat. No.: B10832973
M. Wt: 561.0 g/mol
InChI Key: IDBHHYNBIVBFSI-UHFFFAOYSA-N
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Description

Aromatic ring compounds are a class of organic molecules characterized by their stable ring structures and delocalized pi-electron clouds. These compounds are known for their unique chemical properties and wide range of applications in various fields. Aromatic ring compound 2 is a specific type of aromatic compound that follows Huckel’s rule, which states that for a ring to be aromatic, it must have (4n + 2) pi electrons, where (n) is an integer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aromatic ring compound 2 typically involves electrophilic aromatic substitution reactions. Common methods include:

Industrial Production Methods: Industrial production of aromatic ring compound 2 often involves large-scale electrophilic aromatic substitution reactions. The choice of method depends on the desired substituents and the specific application of the compound. For example, the production of aromatic ketones can be achieved through Friedel-Crafts acylation using acid chlorides .

Comparison with Similar Compounds

Aromatic ring compound 2 can be compared with other similar compounds such as benzene, toluene, and naphthalene . While all these compounds share the characteristic aromatic ring structure, they differ in their substituents and chemical properties:

Aromatic ring compound 2 stands out due to its unique substituents and specific applications in various fields, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C28H28ClF3N4O3

Molecular Weight

561.0 g/mol

IUPAC Name

1-[4-[[1-[4-(5-chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C28H28ClF3N4O3/c1-17-13-19(25-33-14-21(29)15-34-25)6-9-23(17)24(10-11-28(30,31)32)35-22-7-4-18(5-8-22)26(37)36-12-2-3-20(16-36)27(38)39/h4-9,13-15,20,24,35H,2-3,10-12,16H2,1H3,(H,38,39)

InChI Key

IDBHHYNBIVBFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(C=N2)Cl)C(CCC(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCCC(C4)C(=O)O

Origin of Product

United States

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